molecular formula C18H19ClN2O2 B12121414 N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide

N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B12121414
M. Wt: 330.8 g/mol
InChI Key: LSAVSVHACYQULF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring, a chlorobenzyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Carboxamide Core: This can be achieved by reacting pyridine-4-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be attached through a reductive amination reaction involving tetrahydrofuran-2-carboxaldehyde and the intermediate formed in the previous step.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or ligand in receptor studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-methylpyridine-4-carboxamide: Similar structure but lacks the tetrahydrofuran moiety.

    N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Similar structure but with a benzamide core instead of pyridine.

Uniqueness

N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide is unique due to the combination of its pyridine core, chlorobenzyl group, and tetrahydrofuran moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide

InChI

InChI=1S/C18H19ClN2O2/c19-16-5-3-14(4-6-16)12-21(13-17-2-1-11-23-17)18(22)15-7-9-20-10-8-15/h3-10,17H,1-2,11-13H2

InChI Key

LSAVSVHACYQULF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3

Origin of Product

United States

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